9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a unique combination of chlorine, methoxyphenyl, thiophene, and benzo[e]pyrazolo[1,5-c][1,3]oxazine moieties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Cyclization Reactions: These reactions are crucial for forming the heterocyclic ring structure. Cyclization can be induced by heating or using specific catalysts.
Aromatic Substitution Reactions: These reactions are used to introduce the methoxyphenyl and thiophene groups into the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for drug development. Its unique structure may offer advantages in terms of selectivity and potency against specific targets. Preclinical studies may focus on its pharmacokinetics, toxicity, and efficacy.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
9-Bromo-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Contains a bromine atom instead of chlorine, which may influence its chemical properties and interactions.
2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Similar structure but without the chlorine atom, leading to different chemical and biological properties.
Uniqueness
The presence of the chlorine atom in 9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
303061-16-7 |
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Molecular Formula |
C21H17ClN2O2S |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
9-chloro-2-(4-methoxyphenyl)-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H17ClN2O2S/c1-25-15-7-4-13(5-8-15)17-12-18-16-11-14(22)6-9-19(16)26-21(24(18)23-17)20-3-2-10-27-20/h2-11,18,21H,12H2,1H3 |
InChI Key |
NOSGYGLPTRYOMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CS5 |
Origin of Product |
United States |
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